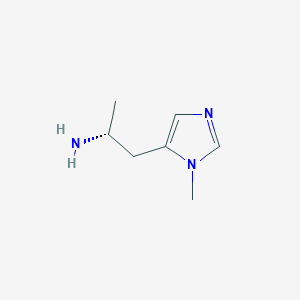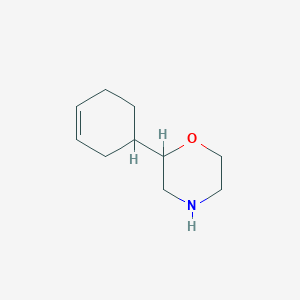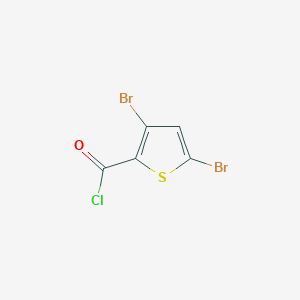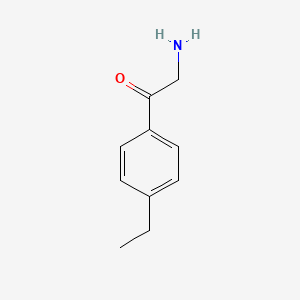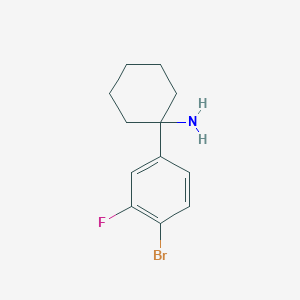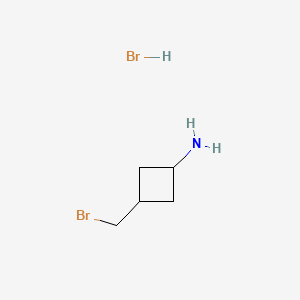![molecular formula C12H26O2Si B13578133 1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a hexanone backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to the stability imparted by the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one can be synthesized through the silylation of hexan-3-one. The process typically involves the reaction of hexan-3-one with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Hexan-3-one+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Hexanoic acid or hexan-3-one derivatives.
Reduction: Hexan-3-ol.
Substitution: Hexan-3-one with a free hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is utilized in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The primary function of 1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The protection is reversible, allowing for the selective deprotection under specific conditions, thus facilitating complex synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Trimethylsilyl)oxy]hexan-3-one: Similar in structure but with a trimethylsilyl group instead of a TBDMS group.
1-[(Triisopropylsilyl)oxy]hexan-3-one: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is unique due to the balance it offers between stability and ease of removal. The TBDMS group is more stable than trimethylsilyl but easier to remove than triisopropylsilyl, making it a versatile protecting group in organic synthesis.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing significantly to advancements in various scientific fields.
Eigenschaften
Molekularformel |
C12H26O2Si |
|---|---|
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxyhexan-3-one |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI-Schlüssel |
XBQPANOEZAITIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


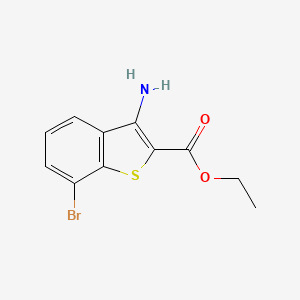
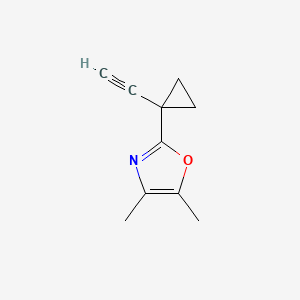
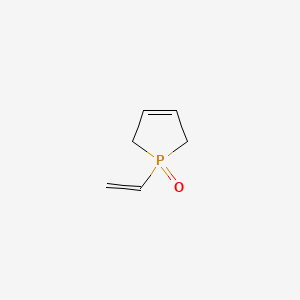
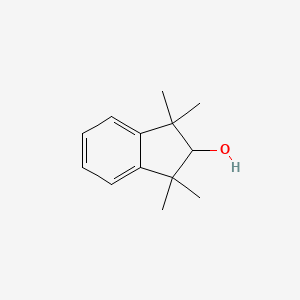

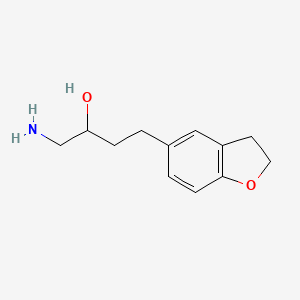
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
